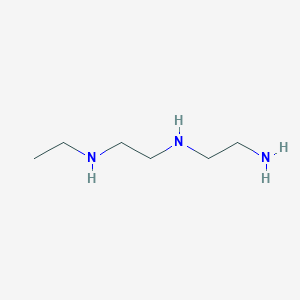

N~1~-(2-Aminoethyl)-N~2~-ethylethane-1,2-diamine

Description

N¹-(2-Aminoethyl)-N²-ethylethane-1,2-diamine is a branched diamine featuring a secondary amine group (N-ethyl) and a primary amine group (2-aminoethyl) within a 1,2-ethylenediamine backbone. Diamines of this class are often utilized in coordination chemistry, catalysis, and organic synthesis due to their chelating abilities and tunable electronic properties.

Properties

CAS No. |

137554-10-0 |

|---|---|

Molecular Formula |

C6H17N3 |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

N'-[2-(ethylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C6H17N3/c1-2-8-5-6-9-4-3-7/h8-9H,2-7H2,1H3 |

InChI Key |

NVSOSQNIJKZFBR-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCNCCN |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Iminodiacetonitrile

- Iminodiacetonitrile is dissolved in an organic solvent such as methanol, ethanol, or propanol.

- A strongly basic hydroxide-type anion exchange resin is added along with a stabilizer for iminodiacetonitrile (often a molecular sieve pre-treated by alkali cleaning, roasting, and nitrogen purging).

- The mixture is subjected to hydrogenation in the presence of a hydrogenation catalyst (e.g., Raney cobalt) under elevated temperature and pressure.

- Reaction conditions typically range from 50 to 150 degrees Celsius (preferably 70 to 90 degrees Celsius) and 5 to 25 megapascals pressure (preferably 9 to 14 megapascals).

- Hydrogen gas is supplied continuously to facilitate the reduction of nitrile groups to amine groups, producing N¹-(2-aminoethyl)-N²-ethylethane-1,2-diamine.

- By-products such as piperazine are minimized by controlling reaction parameters and using stabilizers.

- High conversion rate approaching 100%.

- Improved selectivity for diethylenetriamine, reducing impurities.

- Prolonged catalyst life due to suppression of catalyst poisoning by decomposition products.

- Simplified downstream separation due to fewer by-products.

Reaction Scheme Summary:

| Step | Component | Role |

|---|---|---|

| 1 | Iminodiacetonitrile | Starting nitrile compound |

| 2 | Organic solvent (methanol, etc.) | Reaction medium |

| 3 | OH-type anion exchange resin | Catalytic support and stabilizer aid |

| 4 | Molecular sieve | Stabilizer to prevent decomposition |

| 5 | Hydrogenation catalyst (Raney Co) | Catalyst for hydrogenation |

| 6 | Hydrogen gas | Reducing agent |

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature (°C) | 50 – 150 | 70 – 90 |

| Pressure (MPa) | 5 – 25 | 9 – 14 |

| Solvent | Methanol, ethanol, propanol | Methanol preferred |

| Catalyst | Raney cobalt or similar | Raney cobalt |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield/Selectivity |

|---|---|---|---|

| Catalytic hydrogenation of iminodiacetonitrile | High purity, catalyst longevity, controlled by-products | Requires high-pressure equipment, catalyst cost | Conversion ~100%, selectivity >80% |

| Ammonolysis and distillation | Established industrial method, scalable | Mixture of polyamines, requires extensive purification | Variable, depends on distillation |

| Synthetic modification routes | Useful for functional derivatives | Not suitable for bulk production | N/A |

Research Discoveries and Optimization

- The use of ion exchange resins and molecular sieves as stabilizers during hydrogenation significantly reduces the decomposition of iminodiacetonitrile, a key factor in improving catalyst life and product purity.

- Organic solvents with lower boiling points than amide solvents (dimethylformamide or dimethylacetamide) are preferred to avoid amine exchange side reactions and difficult separations caused by solvent similarity to by-products like piperazine.

- Multistage autoclave systems improve hydrogenation efficiency and allow better control over reaction parameters.

- The suppression of by-products such as piperazine simplifies downstream purification, reducing operational costs and improving product quality.

Summary Table of Key Preparation Parameters

| Parameter | Catalytic Hydrogenation Method | Ammonolysis & Distillation Method |

|---|---|---|

| Starting Material | Iminodiacetonitrile | Ethylenediamine + precursors |

| Reaction Temperature | 70 – 90 °C | 160 – 250 °C |

| Reaction Pressure | 9 – 14 MPa | >4.0 MPa |

| Catalyst | Raney cobalt or similar | None (thermal process) |

| Solvent | Alcohols (methanol, ethanol) | None or ethanol for purification |

| By-products | Piperazine (minimized) | Mixture of polyamines |

| Purification | Simplified by stabilizers | Vacuum distillation and dehydration |

| Yield/Selectivity | ~100% conversion, >80% selectivity | Variable, depends on distillation |

Chemical Reactions Analysis

Types of Reactions

N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include amine oxides, simpler amines, and substituted derivatives of N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine.

Scientific Research Applications

N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand for the surface modification of silica gel to uptake heavy metal ions.

Biology: Functionalization of carbon nanotubes for various applications in nanotechnology.

Medicine: Used in the synthesis of polyhedral silsesquioxanes for drug delivery systems.

Industry: Employed in carbon capture technologies and uranium removal from aqueous solutions.

Mechanism of Action

The mechanism by which N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine exerts its effects involves its interaction with molecular targets such as clay minerals. The compound adsorbs onto the surface of montmorillonite, reducing the dihedral angle and stabilizing the clay structure . This interaction prevents clay swelling and wellbore instability, making it an effective clay-swelling inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Substituent Effects on Physicochemical Properties

The substituents on the ethylenediamine backbone critically influence solubility, basicity, and reactivity. Key comparisons include:

*Calculated based on formula C₆H₁₆N₃.

- Basicity: Linear polyamines like DETA exhibit higher basicity due to multiple amino groups, enhancing their corrosion inhibition efficacy . In contrast, N¹-(2-Aminoethyl)-N²-ethylethane-1,2-diamine’s branched structure may reduce basicity but improve selectivity in metal coordination.

- Solubility: Hydrophobic substituents (e.g., benzyl or phenyl groups) decrease water solubility, as seen in N¹,N²-Diphenylethane-1,2-diamine , whereas ethyl or aminoethyl groups enhance hydrophilicity.

Research Findings and Functional Insights

Corrosion Inhibition Performance

Quantum chemical studies (DFT) correlate amine structure with inhibition efficiency. For example:

Q & A

Q. What are the standard synthetic routes for N¹-(2-Aminoethyl)-N²-ethylethane-1,2-diamine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or alkylation of ethylenediamine derivatives. For example:

- Reductive amination : Reacting primary amines with aldehydes/ketones in the presence of reducing agents (e.g., hydrogen with Pt catalysts) .

- Alkylation : Introducing ethyl groups using ethyl halides or alcohols under basic conditions. Solvents like dichloromethane or THF are often employed, with yields optimized by controlling temperature (room temp to 60°C) and stoichiometry .

- Purification : Vacuum distillation or column chromatography is used to isolate the product, with yields ranging from 70% to 98% depending on side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm amine proton environments and carbon backbone structure. Peaks for -NH₂ (δ 1.5–2.5 ppm) and ethyl groups (δ 1.0–1.3 ppm) are diagnostic .

- FT-IR : Stretching vibrations at 3300–3500 cm⁻¹ (N-H), 2800–3000 cm⁻¹ (C-H), and 1600–1650 cm⁻¹ (C-N) .

- HPLC/GC-MS : Used to assess purity and detect byproducts (e.g., unreacted amines) with reverse-phase C18 columns or polar stationary phases .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Stable up to 250°C in inert atmospheres but degrades above 300°C, forming volatile amines and ethylene derivatives .

- Light/moisture sensitivity : Store in amber glass at –20°C under nitrogen to prevent oxidation or hydrolysis. Aqueous solutions are prone to microbial growth .

Advanced Research Questions

Q. How can this diamine be utilized in molecular layer deposition (MLD) for functional thin films?

The compound serves as a precursor in MLD for hybrid organic-inorganic films:

- Reaction with diisocyanates : Forms polyurea films with linear growth (~5.3 Å/cycle) at room temperature. Self-assembled monolayers (e.g., octadecyltrichlorosilane) enable patterned 3D structures .

- Thermal endurance : Films remain stable up to 250°C, making them suitable for microelectronics or protective coatings .

Q. What challenges arise when designing asymmetric catalysis experiments with this ligand?

- Steric/electronic tuning : Modifying substituents (e.g., aryl groups) on the diamine backbone alters enantioselectivity in cross-coupling reactions. For example, bulky groups improve selectivity but reduce reaction rates .

- Metal coordination : The ligand binds to Ni or Zn centers, but competing side reactions (e.g., ligand displacement) require rigorous pH control (6–8) and inert atmospheres .

Q. How do contradictory reports on its biological activity inform experimental design?

- Antimicrobial studies : Some studies report MIC values of 25 µg/mL against E. coli, while others show no activity. Variability may stem from differences in bacterial strains, solvent carriers (DMSO vs. water), or testing protocols (agar dilution vs. broth microdilution) .

- Cytotoxicity assays : Use standardized cell lines (e.g., HEK293) and controls (e.g., cisplatin) to validate results. Confounding factors include endotoxin contamination in amine-rich compounds .

Q. What strategies resolve discrepancies in thermal decomposition data?

- TGA-DSC integration : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to distinguish between solvent evaporation (endothermic, <150°C) and decomposition (exothermic, >300°C) .

- Atmosphere effects : Decomposition pathways differ in nitrogen (char formation) vs. air (oxidative cleavage), requiring explicit documentation of experimental conditions .

Q. Methodological Considerations

3.1 Optimizing ligand synthesis for metal-organic frameworks (MOFs):

- Solvent selection : Use anhydrous THF or DMF to avoid protonation of amine groups.

- Stoichiometry : A 1:2 metal-to-ligand ratio minimizes uncoordinated ligands, confirmed by UV-Vis titration (e.g., absorbance shifts at 280 nm for Zn complexes) .

3.2 Addressing solubility issues in aqueous reaction systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.